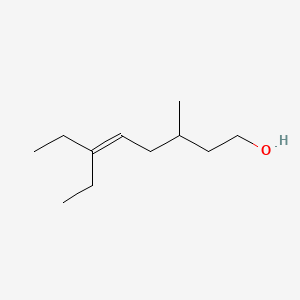

6-Ethyl-3-methyloct-5-en-1-ol

CAS No.: 26330-64-3

Cat. No.: VC3903023

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26330-64-3 |

|---|---|

| Molecular Formula | C11H22O |

| Molecular Weight | 170.29 g/mol |

| IUPAC Name | 6-ethyl-3-methyloct-5-en-1-ol |

| Standard InChI | InChI=1S/C11H22O/c1-4-11(5-2)7-6-10(3)8-9-12/h7,10,12H,4-6,8-9H2,1-3H3 |

| Standard InChI Key | XSFCJNDQFKISFC-UHFFFAOYSA-N |

| SMILES | CCC(=CCC(C)CCO)CC |

| Canonical SMILES | CCC(=CCC(C)CCO)CC |

Introduction

Chemical Structure and Isomerism

Molecular Architecture

The compound’s IUPAC name, 6-ethyl-3-methyloct-5-en-1-ol, reflects its branched carbon chain: an eight-carbon backbone (oct-) with a double bond at position 5 (en-5), an ethyl group at carbon 6, and a methyl group at carbon 3 . The structural formula is , with the double bond introducing cis-trans isomerism .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| SMILES | CCC(=CCC(C)CCO)CC | |

| InChIKey | XSFCJNDQFKISFC-UHFFFAOYSA-N | |

| Geometric Isomerism | E/Z possible at C5-C6 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous compounds (e.g., ethyl (E)-4-(2,9-dimethyl-9H-carbazol-1-yl)but-3-enoate) suggest that the double bond in 6-ethyl-3-methyloct-5-en-1-ol would produce distinct NMR signals near δ 5.8–5.9 ppm (vinyl protons) and δ 3.3–3.5 ppm (hydroxyl-bearing methylene) . Infrared (IR) spectroscopy would show absorption bands for O-H stretching (~3350 cm) and C=C stretching (~1650 cm).

Synthesis and Manufacturing

Industrial Synthesis Pathways

The compound is typically synthesized via hydroalumination or Grignard reactions. One documented route involves:

-

Alkyne Hydration: Reaction of 6-ethyl-3-methyloct-5-yne-1-ol with water in the presence of HgSO to form the enol intermediate.

-

Selective Reduction: Catalytic hydrogenation (e.g., using Lindlar’s catalyst) to saturate specific double bonds while preserving others .

-

Purification: Fractional distillation under reduced pressure (boiling point ~200–245°C) .

Laboratory-Scale Methods

Small-scale syntheses often employ cross-metathesis strategies. For example, ethyl (Z)-8-(1-decyl-1H-indol-3-yl)-6-hydroxy-6-methyloct-2-en-4-ynoate undergoes acid-catalyzed cyclization to yield carbazole derivatives, demonstrating the reactivity of similar alkenols .

Physicochemical Properties

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 170.29 g/mol | |

| Density | 0.845 g/cm³ | |

| Boiling Point | 200–245°C (lit. varies) | |

| Vapor Pressure | 0.00485 mmHg at 25°C | |

| Refractive Index | 1.452 | |

| LogP (Octanol-Water) | 3.14 |

Solubility and Reactivity

The compound is miscible with organic solvents (e.g., ethanol, diethyl ether) but exhibits limited water solubility (<1 g/L). The hydroxyl group participates in esterification and oxidation reactions, while the double bond undergoes electrophilic additions (e.g., bromination, epoxidation) .

Applications and Functional Roles

Perfumery and Fragrance Industry

As a mid-weight alcohol, 6-ethyl-3-methyloct-5-en-1-ol contributes green, floral notes to perfumes. Its volatility profile (flash point: 133.6°C) makes it suitable for long-lasting scent formulations .

Organic Synthesis Intermediate

The compound serves as a precursor in synthesizing:

-

Terpene Derivatives: Via Diels-Alder reactions with α,β-unsaturated carbonyl compounds .

-

Epoxy Resins: Epoxidation of the double bond yields cross-linking agents for polymers .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume